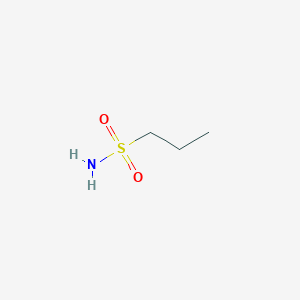
Propane-1-sulfonamide
Descripción general
Descripción
Propane-1-sulfonamide is a compound with the formula C3H9NO2S . It has a molecular weight of 123.17 . It is used for research and development purposes .
Synthesis Analysis
While specific synthesis methods for Propane-1-sulfonamide were not found in the search results, sulfonamides in general have been used extensively in medicinal chemistry . For instance, the free primary amino group of a compound reacted with propane-1-sulfonyl chloride to provide a sulfonamide .
Molecular Structure Analysis
The molecular structure of Propane-1-sulfonamide consists of an aliphatic carbon backbone . The compound has a linear structure formula .
Chemical Reactions Analysis
Sulfonamides, including Propane-1-sulfonamide, have a fascinating reactivity profile . They can act as an activating group, protecting group, leaving group, and as a molecular scaffold .
Physical And Chemical Properties Analysis
Propane-1-sulfonamide has a number of physicochemical properties . It has a high GI absorption, is not BBB permeant, and is not a P-gp substrate . It also has a Log Po/w (iLOGP) of 0.12 .
Aplicaciones Científicas De Investigación
Synthetic Approaches and Applications of Sulfonimidates
Specific Scientific Field
Organic & Biomolecular Chemistry
Summary of the Application
Sulfonimidates are organosulfur species that have seen a resurgence in interest as intermediates to access other important organosulfur compounds . They have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates, and as alkyl transfer reagents .
Methods of Application or Experimental Procedures
The synthesis of sulfonimidates focuses on their creation from sulfur (II), sulfur (IV), and sulfur (VI) reagents . The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .
Results or Outcomes
Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols, and phenols . They have also been used in the synthesis of poly (oxothiazene) polymers and thionylphosphazene monomers and polymers .
The Sulfonamide Motif as a Synthetic Tool
Specific Scientific Field
Medicinal Chemistry
Summary of the Application
The sulfonamide group is well known to the medicinal chemist. It has been used extensively in medicinal chemistry, with the properties of the sulfonamide motif (particularly aryl and heteroaryl sulfonamides) being resistant to hydrolysis while being transition-state mimetics of the peptide bond .
Methods of Application or Experimental Procedures
The sulfonamide group has been used as an activating group, protecting group, leaving group, and as a molecular scaffold . The properties of the sulfonamide motif have endeared them to the medicinal chemist over the years .
Results or Outcomes
The sulfonamide group has found wide-spread use in the pharmaceutical industry and is still considered valuable and safe for drug development . Some more recent examples include the blockbuster drugs Viagra and Celebrex .
Laboratory Chemicals
Specific Scientific Field
Chemistry
Summary of the Application
Propane-1-sulfonamide is used as a laboratory chemical . Laboratory chemicals are substances used for scientific research and development, and they play a crucial role in scientific advancements .
Methods of Application or Experimental Procedures
As a laboratory chemical, Propane-1-sulfonamide can be used in various experimental procedures depending on the specific research goals . The exact methods of application would depend on the nature of the experiment being conducted .
Results or Outcomes
The results or outcomes obtained from using Propane-1-sulfonamide as a laboratory chemical would vary greatly depending on the specific research or experiment . It could potentially contribute to new discoveries or advancements in the field of chemistry .
Manufacture of Substances
Specific Scientific Field
Chemical Engineering
Summary of the Application
Propane-1-sulfonamide is used in the manufacture of substances . This involves the production of new compounds or materials, often on a large scale .
Methods of Application or Experimental Procedures
In the manufacture of substances, Propane-1-sulfonamide could be used as a reactant, a catalyst, or even a solvent, depending on the specific manufacturing process . The exact methods of application would depend on the substance being manufactured .
Results or Outcomes
The use of Propane-1-sulfonamide in the manufacture of substances could result in the production of new materials or compounds . These could have a wide range of applications, from pharmaceuticals to materials science .
Synthetic Approaches and Applications of Sulfonimidates
Summary of the Application
Sulfonimidates have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates and as alkyl transfer reagents . They have found uses as alkyl transfer reagents to acids, alcohols and phenols .
Results or Outcomes
In addition to their acid sensitivity, they are also susceptible to elevated temperatures, being converted into sulfonamides over extended periods of time . In the case of polymer synthesis, sulfonimidate decomposition at raised temperatures proved a novel way to access poly (oxothiazene) polymers and thionylphosphazene monomers and polymers .
Photocatalytic Decarboxylative Amidosulfonation
Summary of the Application
This application involves the direct decarboxylative amidosulfonation with O-benzoylhydroxylamines, allowing for a facile construction of N-alkylsulfonamides .
Methods of Application or Experimental Procedures
The exact methods of application would depend on the specific manufacturing process .
Results or Outcomes
The results demonstrate that the direct decarboxylative amidosulfonation with O-benzoylhydroxylamines allows for a facile construction of N-alkylsulfonamides .
Safety And Hazards
Propiedades
IUPAC Name |
propane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO2S/c1-2-3-7(4,5)6/h2-3H2,1H3,(H2,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROIHSMGGKKIJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392158 | |
| Record name | Propane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propane-1-sulfonamide | |
CAS RN |
24243-71-8 | |
| Record name | Propane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propane-1-sulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



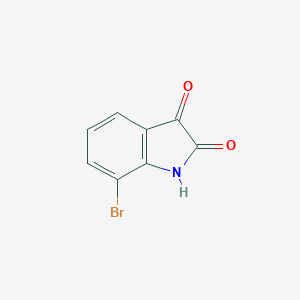
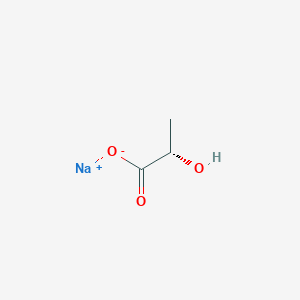

![[5-Acetamido-3,4-diacetyloxy-6-[4-[[8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-11-yl]amino]butanoylamino]oxan-2-yl]methyl acetate](/img/structure/B152710.png)

![7-bromopyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B152717.png)
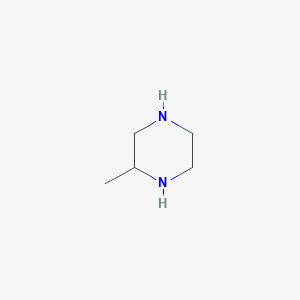




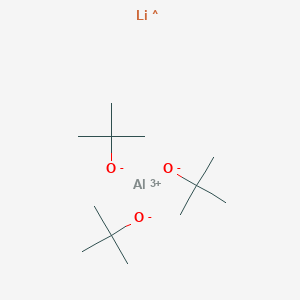
![7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B152740.png)
